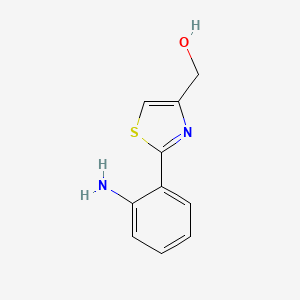

(2-(2-Aminophenyl)thiazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUQSIXOLHUMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679365 | |

| Record name | [2-(2-Aminophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658076-79-0 | |

| Record name | [2-(2-Aminophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-(2-Aminophenyl)thiazol-4-yl)methanol

Introduction: The Significance of the Aminophenylthiazole Scaffold

The (2-(2-aminophenyl)thiazol-4-yl)methanol molecule belongs to a class of heterocyclic compounds that are of significant interest to the pharmaceutical and materials science industries. The aminophenylthiazole core is a recognized "privileged scaffold," meaning it is a versatile structural motif that can interact with a variety of biological targets. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The presence of the 2-aminophenyl group introduces a key site for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery. Furthermore, the 4-methanol substituent provides a handle for conjugation to other molecules or for modulating the compound's solubility and pharmacokinetic properties. This guide provides a comprehensive, technically detailed protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is designed to circumvent potential side reactions and purification challenges associated with the free amino group in the starting materials.

Stage 1: Hantzsch Thiazole Synthesis of the Nitro-Intermediate. The core thiazole ring is constructed via the well-established Hantzsch thiazole synthesis[3][4]. This reaction involves the cyclocondensation of a thioamide with an α-haloketone. In this protocol, we will react 2-nitrothiobenzamide with 1,3-dichloroacetone. The resulting 4-(chloromethyl)thiazole derivative is then hydrolyzed to the corresponding methanol.

Stage 2: Reduction of the Nitro Group. The nitro group of the intermediate is then selectively reduced to the desired primary amine, yielding the final product. This transformation can be accomplished using various reducing agents, with tin(II) chloride in hydrochloric acid being a reliable and high-yielding method.

Below is a visual representation of the overall synthetic workflow:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of (2-(2-nitrophenyl)thiazol-4-yl)methanol

This stage involves two key steps: the Hantzsch cyclocondensation to form the thiazole ring with a chloromethyl substituent at the 4-position, followed by hydrolysis to the methanol.

Step 1.1: Synthesis of 2-(chloromethyl)-4-(2-nitrophenyl)thiazole

Rationale: The Hantzsch thiazole synthesis is a robust method for the formation of the thiazole ring system. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration[4]. The use of 2-nitrothiobenzamide is strategic, as the electron-withdrawing nitro group can enhance the reactivity of the thioamide and is a stable precursor to the desired amine. 1,3-dichloroacetone is a readily available α-haloketone that provides the necessary carbon backbone for the thiazole ring and introduces the chloromethyl handle at the 4-position.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrothiobenzamide (10.0 g, 54.9 mmol) in 100 mL of absolute ethanol.

-

To this solution, add 1,3-dichloroacetone (7.6 g, 60.4 mmol, 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is a solid. Recrystallize from ethanol to obtain pure 2-(chloromethyl)-4-(2-nitrophenyl)thiazole.

Step 1.2: Hydrolysis to (2-(2-nitrophenyl)thiazol-4-yl)methanol

Rationale: The chloromethyl group is converted to the desired methanol via a nucleophilic substitution reaction (hydrolysis). This is typically carried out in the presence of a weak base, such as sodium bicarbonate, in an aqueous solvent mixture to facilitate the displacement of the chloride ion by a hydroxide ion.

Protocol:

-

Suspend the purified 2-(chloromethyl)-4-(2-nitrophenyl)thiazole (from Step 1.1) in a mixture of 100 mL of acetone and 50 mL of water in a 250 mL round-bottom flask.

-

Add sodium bicarbonate (6.9 g, 82.4 mmol, 1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-(2-nitrophenyl)thiazol-4-yl)methanol.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Stage 2: Reduction of (2-(2-nitrophenyl)thiazol-4-yl)methanol to this compound

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, but the use of tin(II) chloride dihydrate in the presence of a strong acid like hydrochloric acid is particularly effective for this substrate. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation steps to form the amine. This method is generally high-yielding and avoids the use of high-pressure hydrogenation, which might affect other functional groups.

Protocol:

-

In a 500 mL round-bottom flask, dissolve the purified (2-(2-nitrophenyl)thiazol-4-yl)methanol (from Stage 1) in 150 mL of ethanol.

-

To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) in portions.

-

Carefully add 50 mL of concentrated hydrochloric acid dropwise while cooling the flask in an ice bath.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture carefully into a beaker containing crushed ice and basify to a pH of approximately 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is the crude product. Filter the solid and wash thoroughly with water.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| 2-nitrothiobenzamide | C₇H₆N₂O₂S | 182.20 | - | Yellow solid |

| 1,3-dichloroacetone | C₃H₄Cl₂O | 126.97 | - | Colorless liquid |

| (2-(2-nitrophenyl)thiazol-4-yl)methanol | C₁₀H₈N₂O₃S | 252.25 | 70-80 (over 2 steps) | Pale yellow solid |

| This compound | C₁₀H₁₀N₂OS | 206.26 | 85-95 | Off-white to light brown solid |

Visualization of the Reaction Mechanism

The core of this synthesis lies in the Hantzsch thiazole formation. The following diagram illustrates the key steps of the cyclocondensation reaction.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product must be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the solid products.

By adhering to these analytical practices, the integrity of the synthesis is continuously validated.

References

- Der Pharma Chemica, 2013, 5(2):181-184.

-

HETEROCYCLES, Vol. 85, No. 8, 2012. A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.[Link]

-

Wikipedia. Hantzsch thiazole synthesis.[Link]

-

MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.[Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[Link]

-

Sphinix Knowledge House. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.[Link]

-

PubMed Central (PMC). Solid-Phase Synthesis of 2-Aminobenzothiazoles.[Link]

-

PubMed Central (PMC). Synthesis of biologically active derivatives of 2-aminobenzothiazole.[Link]

-

Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.[Link]

-

PubMed Central (PMC). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.[Link]

-

PubMed Central (PMC). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.[Link]

-

Molecules. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.[Link]

Sources

An In-depth Technical Guide to the Chemical Properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from related structural analogs, this document offers insights into its synthesis, characterization, and potential reactivity, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Core Physicochemical Properties

This compound, with the CAS Number 658076-79-0, possesses a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol .[1] The hydrochloride salt of this compound is also commercially available.[2] The molecule features a central thiazole ring, substituted at the 2-position with a 2-aminophenyl group and at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups imparts a specific set of chemical characteristics that are crucial for its biological activity and potential applications.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 658076-79-0 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₀N₂OS | ChemScene[1] |

| Molecular Weight | 206.26 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | ChemScene[1] |

| Predicted LogP | 1.8846 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Purification

The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis.[3][4][5][6][7] This versatile method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

A plausible synthetic route, outlined below, leverages readily available starting materials. The causality behind this experimental design lies in the reliability and broad applicability of the Hantzsch synthesis for constructing the thiazole core.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Aminothiobenzamide

-

To a solution of 2-aminobenzonitrile in a suitable solvent (e.g., pyridine or ethanol), introduce a source of sulfur, such as hydrogen sulfide gas in the presence of a base (e.g., triethylamine) or Lawesson's reagent.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-aminothiobenzamide.

Step 2: Synthesis of 1-Bromo-3-hydroxypropan-2-one

-

Protect one of the hydroxyl groups of 1,3-dihydroxyacetone using a suitable protecting group (e.g., tert-butyldimethylsilyl).

-

Brominate the resulting protected ketone at the α-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or bromine in acetic acid.

-

Remove the protecting group under appropriate conditions (e.g., TBAF for a silyl ether) to yield 1-bromo-3-hydroxypropan-2-one.

Step 3: Hantzsch Condensation to form this compound

-

Dissolve 2-aminothiobenzamide and 1-bromo-3-hydroxypropan-2-one in a suitable solvent, such as ethanol or isopropanol.

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Analytical and Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar 2-aminothiazole and 2-aminobenzothiazole derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the aminophenyl ring, the thiazole proton, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups.

-

Aromatic Protons (phenyl ring): A complex multiplet pattern between δ 6.5-8.0 ppm.

-

Thiazole Proton (H5): A singlet around δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Amino Protons (-NH₂): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 5.0-6.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons), also exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the carbons of the phenyl and thiazole rings, as well as the methylene carbon.

-

Thiazole Carbons: C2 (attached to the phenyl group and nitrogen) is expected to be downfield (δ ~160-170 ppm), C4 (attached to the hydroxymethyl group) and C5 are expected in the aromatic region (δ ~110-150 ppm).

-

Phenyl Carbons: Six distinct signals in the aromatic region (δ ~115-150 ppm).

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 207.06. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and potentially cleavage of the bond between the phenyl and thiazole rings.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule.

-

N-H stretching (amine): Two distinct bands in the region of 3300-3500 cm⁻¹.

-

O-H stretching (alcohol): A broad band around 3200-3600 cm⁻¹.

-

C=N stretching (thiazole): A sharp absorption around 1600-1650 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

-

C-O stretching (alcohol): A strong band around 1000-1200 cm⁻¹.

Chemical Reactivity and Potential for Derivatization

The presence of multiple functional groups—an aromatic amine, a primary alcohol, and the thiazole heterocycle—makes this compound a versatile scaffold for further chemical modifications.

Caption: Reactivity map of this compound.

-

Amino Group: The primary aromatic amine can undergo standard reactions such as acylation to form amides, alkylation, and diazotization followed by various Sandmeyer-type reactions to introduce a wide range of substituents on the phenyl ring.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an ether.

-

Thiazole Ring: The thiazole ring is an electron-rich aromatic system. The C5 position is susceptible to electrophilic aromatic substitution, such as halogenation.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory effects. The specific combination of the 2-aminophenyl and 4-hydroxymethyl substituents on the thiazole core of the title compound provides multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amino and hydroxyl groups can also participate in crucial hydrogen bonding interactions with biological targets.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. While detailed experimental data on its physical properties are currently limited, its synthesis can be achieved through established chemical transformations. The presence of versatile functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers in their scientific endeavors.

References

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]

-

Learning from the Hantzsch synthesis. pubs.acs.org. [Link]

-

The observed Raman spectrum (a) of 2-aminothiazole in saturation... ResearchGate. [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

-

methyl 2-amino-5-propylthiazole-4-carboxylate. Molport. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 658076-79-0 [2-(2-Amino-phenyl)-thiazol-4-yl-methanol hydrochloride AKSci 9276AH [aksci.com]

- 3. benchchem.com [benchchem.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. universalprint.org [universalprint.org]

(2-(2-Aminophenyl)thiazol-4-yl)methanol CAS number 658076-79-0

An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol (CAS: 658076-79-0): A Key Intermediate in Medicinal Chemistry

Introduction

This compound, identified by CAS Number 658076-79-0, is a heterocyclic organic compound featuring a core structure where a 2-aminophenyl group is linked to the 2-position of a thiazole ring, which is further substituted with a hydroxymethyl group at the 4-position. This molecule represents a significant building block for researchers and scientists, particularly in the field of drug discovery and development. Its importance stems from its incorporation of the 2-aminothiazole scaffold, a moiety widely recognized as a "privileged structure" in medicinal chemistry.[1][2]

The 2-aminothiazole nucleus is a fundamental component of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The specific arrangement of the aminophenyl and hydroxymethyl functional groups on the thiazole core of CAS 658076-79-0 provides distinct points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

However, it is crucial for drug development professionals to recognize the dual nature of this scaffold. While it is a key component in successful drugs, the 2-aminothiazole group has also been categorized as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[2] This guide aims to provide a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications, and safety considerations to support its informed use in research and development.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, solubility, and potential biological interactions. The key computed and known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 658076-79-0 | [7][8] |

| Molecular Formula | C₁₀H₁₀N₂OS | [7] |

| Molecular Weight | 206.26 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | [7] |

| LogP (calculated) | 1.88 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 2 | [7] |

Standard analytical techniques are employed to confirm the identity and purity of the compound post-synthesis. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H (amine), O-H (alcohol), and C=N/C=C bonds of the heterocyclic system.

Synthesis and Mechanistic Insights

The construction of the thiazole ring is most commonly achieved via the Hantzsch Thiazole Synthesis , a robust and high-yielding reaction between an α-haloketone and a thioamide.[9][10] A logical and efficient synthetic route to this compound involves a two-step process: an initial Hantzsch condensation to form the corresponding ester, followed by a chemical reduction to yield the target primary alcohol. This approach is supported by established procedures for analogous structures.[11]

Proposed Synthetic Pathway

The overall workflow involves the synthesis of an ester intermediate, ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, which is then reduced to the final product.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Consideration: Hantzsch Thiazole Synthesis

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the final aromatic thiazole ring. This method is favored for its efficiency and the accessibility of simple reagents.[9][13]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative, self-validating workflow. Each step includes built-in checks (e.g., TLC, spectroscopic analysis) to ensure the reaction has proceeded as expected before moving to the next stage.

Step A: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiobenzamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[12]

-

Reagent Addition: Add ethyl bromopyruvate (1.05 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/hexane.[9] The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.

-

Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture with a mild base like a saturated sodium bicarbonate solution to remove any generated HBr.

-

Purification and Validation: Collect the crude solid by filtration and wash with cold water.[9] The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The identity and purity of the resulting ester must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis before proceeding.

Step B: Reduction to this compound

-

Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).[11] Cool the suspension to 0 °C in an ice bath.

-

Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water.[11]

-

-

Reagent Addition: Dissolve the ethyl 2-(2-aminophenyl)thiazole-4-carboxylate from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Quenching and Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

-

Purification and Final Validation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound. The final structure and purity must be rigorously confirmed by NMR, MS, and IR spectroscopy.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable scaffold due to the strategic placement of its functional groups, which serve as handles for diversification and interaction with biological targets.

The 2-Aminothiazole Privileged Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates. Its utility is attributed to its ability to act as a bioisostere of other aromatic rings, its metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with protein targets.

| Biological Activity of 2-Aminothiazole Derivatives | Key Therapeutic Areas | References |

| Anticancer | Kinase Inhibition (e.g., Dasatinib) | [3][4] |

| Antimicrobial / Antifungal | Infectious Diseases | [1][6] |

| Anti-inflammatory | COX Inhibition, Autoimmune Diseases | [1][14] |

| Antiviral | HIV, other viral infections | [1][5] |

| Antihypertensive | Cardiovascular Disease | [1][6] |

Structural Significance and Derivatization Potential

The specific structure of this compound offers three key points for chemical modification to explore structure-activity relationships.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. chemscene.com [chemscene.com]

- 8. 658076-79-0([2-(2-amino-phenyl)-thiazol-4-yl]-methanol) | Kuujia.com [de.kuujia.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound (2-(2-Aminophenyl)thiazol-4-yl)methanol. It details the molecule's fundamental physicochemical properties, outlines a standard laboratory-scale synthesis protocol, describes methods for its analytical characterization, and discusses its relevance within the field of medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound is a substituted aminophenylthiazole derivative. The core structure features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a prevalent scaffold in drug discovery due to its wide range of biological activities.[1][2][3] The molecule is further functionalized with an aminophenyl group at the 2-position and a methanol group at the 4-position, providing multiple sites for potential chemical modification or biological interaction.

The precise molecular weight and other key computational and physical data are crucial for experimental design, analytical characterization, and interpretation of biological assays. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [4][5] |

| Molecular Weight (Average) | 206.26 g/mol | [4][5] |

| CAS Number | 658076-79-0 | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CO)N | [4] |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | [4] |

| Predicted LogP | 1.88 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis.[6][7] This method typically involves the reaction of an α-haloketone with a thioamide. For this compound, a common conceptual pathway involves the cyclocondensation of a suitable α-halocarbonyl compound with 2-aminobenzothioamide.

Below is a representative, step-by-step protocol for the laboratory synthesis.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

Causality: This protocol follows the Hantzsch synthesis logic, where an α-halocarbonyl is essential for forming the C-C-S backbone of the thiazole ring, and a thioamide provides the N-C-S component. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction upon heating.

-

Preparation of Thioamide Intermediate :

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol.

-

Add a thionating agent, such as Lawesson's reagent or thioacetamide (1.1 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude 2-aminobenzothioamide intermediate.

-

-

Hantzsch Cyclocondensation :

-

Dissolve the crude 2-aminobenzothioamide intermediate in absolute ethanol in a new flask.

-

Add 1,3-dichloroacetone or a similar α-haloketone (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The formation of the thiazole ring is typically indicated by a color change and can be monitored by TLC.[6]

-

-

Work-up and Purification :

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a base, such as a saturated sodium bicarbonate solution, which will precipitate the crude product.

-

Filter the resulting solid, wash it with water, and dry it under a vacuum.

-

For final purification, employ column chromatography on silica gel, using a solvent system like ethyl acetate/hexane to isolate the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed through the analytical techniques described in the following section. The consistency of spectral data with the expected structure validates the success of the synthesis.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is required. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.[8][9][10]

Diagram: Analytical Characterization Workflow

Caption: Standard workflow for the analytical validation of the target compound.

Detailed Methodologies:

-

Mass Spectrometry (MS) :

-

Objective : To determine the molecular weight of the compound, providing the most direct confirmation of its elemental formula.

-

Protocol : Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result : The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to 207.26. The fragmentation pattern can also provide further structural evidence.[11][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Objective : To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals : Signals corresponding to the aromatic protons on the aminophenyl ring, a distinct singlet for the thiazole proton, a signal for the methylene (-CH₂-) protons of the methanol group, and exchangeable peaks for the amine (-NH₂) and hydroxyl (-OH) protons.

-

Expected ¹³C NMR Signals : Peaks for the distinct carbon atoms in the aromatic and thiazole rings, as well as the methylene carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Objective : To identify the key functional groups present in the molecule.

-

Protocol : Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Expected Absorption Bands : Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (two bands for primary amine, ~3350-3450 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=N of the thiazole ring (~1600-1650 cm⁻¹), and C-O (~1050-1150 cm⁻¹).

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Objective : To determine the purity of the final compound.

-

Protocol : Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Expected Result : A pure sample should yield a single major peak, with the purity calculated as the area of the main peak relative to the total area of all peaks. A purity level of ≥98% is typically required for biological screening.[4]

-

Applications and Relevance in Drug Discovery

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] These compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][13]

The this compound molecule serves as a valuable building block or intermediate. The primary amine on the phenyl ring and the primary alcohol on the thiazole ring are versatile functional handles for further chemical elaboration, allowing for the creation of diverse libraries of compounds for high-throughput screening. For instance, the amine can be acylated or used in coupling reactions, while the alcohol can be oxidized to an aldehyde or converted to an ether or ester.

Its structural similarity to known kinase inhibitors and other biologically active agents makes it a compound of interest for screening in various therapeutic areas, particularly oncology and infectious diseases.[2][14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 145293-21-6 CAS MSDS ([2-(4-AMINO-PHENYL)-THIAZOL-4-YL]-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. bepls.com [bepls.com]

- 8. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

- 9. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific derivative, (2-(2-Aminophenyl)thiazol-4-yl)methanol, providing a comprehensive overview of its chemical identity, synthesis, and potential as a therapeutic agent. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to offer valuable insights for researchers in drug discovery and development. We will explore established synthetic routes, analytical characterization techniques, and the promising anticancer and kinase inhibitory activities associated with the aminophenylthiazole pharmacophore.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for designing compounds with a wide array of biological functions. The 2-aminothiazole moiety, in particular, has garnered significant attention due to its presence in numerous clinically approved drugs and investigational agents.

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This functional diversity stems from the scaffold's ability to be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

This guide will delve into the specifics of This compound , a molecule that combines the key features of the 2-aminothiazole core with a substituted aminophenyl group, suggesting a strong potential for targeted therapeutic applications.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound .

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 658076-79-0 |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.26 g/mol |

Synthesis and Methodologies

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, a plausible synthetic strategy would involve the reaction of a suitable α-haloketone precursor with 2-aminophenylthiourea.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The general mechanism involves the initial formation of a thiouronium salt, followed by cyclization and dehydration to yield the 2-aminothiazole ring.

Caption: Proposed mechanism of kinase inhibition by 2-aminothiazole derivatives.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While specific biological data for this compound is not yet widely published, the extensive research on related 2-aminothiazole and 2-aminophenylbenzothiazole derivatives provides a strong rationale for its investigation.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for this compound and its analogs.

-

Comprehensive biological evaluation , including in vitro cytotoxicity screening against a panel of cancer cell lines and kinase inhibition assays.

-

Structure-activity relationship (SAR) studies to identify key structural features that contribute to potency and selectivity.

-

In vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. [Online] Available at: [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Online] Available at: [Link]

-

Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. [Online] Available at: [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Online] Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Online] Available at: [Link]

-

2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. ACS Publications. [Online] Available at: [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Online] Available at: [Link]

-

Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. National Institutes of Health. [Online] Available at: [Link]

-

Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Online] Available at: [Link]

-

Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Online] Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Online] Available at: [Link]

-

Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. [Online] Available at: [Link]

-

Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. [Online] Available at: [Link]

-

Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents. PubMed. [Online] Available at: [Link]

Sources

A Technical Guide to the Predicted Biological Activity of (2-(2-Aminophenyl)thiazol-4-yl)methanol and its Derivatives: A Scaffold-Based Approach for Drug Discovery

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, demonstrating a wide therapeutic window that includes anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on the specific, yet under-investigated, molecule (2-(2-Aminophenyl)thiazol-4-yl)methanol (APTM). While direct biological data for APTM is sparse, its structure combines the key features of the highly active 2-aminothiazole and 2-aminophenyl-benzothiazole families. This document synthesizes the extensive body of research on these related scaffolds to construct a predictive framework for the biological activities of APTM. We will delve into established mechanisms of action, present quantitative data from potent analogs, and provide detailed experimental protocols to guide future research. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, evidence-based roadmap for investigating APTM as a potential therapeutic agent.

Introduction to the 2-Aminophenyl-Thiazole Scaffold

Chemical Structure and Properties of this compound (APTM)

This compound, hereafter referred to as APTM, is a distinct chemical entity characterized by the fusion of a 2-aminophenyl group with a 4-(hydroxymethyl)thiazole ring.

Its structure is notable for several key functional groups that suggest significant potential for biological interaction: the primary aromatic amine, the thiazole ring (a known bioisostere for various functional groups), and a primary alcohol, which offers a site for metabolic modification or prodrug derivatization.

The 2-Aminothiazole Core: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry, integral to approved drugs such as the third-generation antibiotic Cefdinir and the anti-cancer agent Dasatinib.[5][6] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. The literature documents a vast spectrum of activities for its derivatives, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][5][7][8] This broad utility underscores the rationale for investigating novel, uncharacterized derivatives like APTM.

Synthesis Strategies

Core Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[9][10] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. The causality of this choice is its reliability, tolerance of diverse functional groups, and typically high yields.

Proposed Synthesis of this compound

A logical and efficient synthesis of APTM can be postulated based on the Hantzsch reaction. The key steps would involve the reaction of 1-(2-aminophenyl)thiourea with a suitable three-carbon α-haloketone synthon, such as 1-bromo-3-hydroxyacetone. The primary amine on the phenyl ring would likely require protection (e.g., as a Boc-carbamate) to prevent side reactions, followed by deprotection in the final step.

Caption: Proposed synthetic workflow for APTM.

Predicted Biological Activity I: Anticancer Potential

The structural similarity of APTM to the 2-(4-aminophenyl)benzothiazole class of compounds strongly suggests a potential for potent and selective anticancer activity.[11][12]

Key Mechanism of Action: CYP1A1-Mediated Bioactivation

A unique and well-documented mechanism of action for antitumor 2-(4-aminophenyl)benzothiazoles involves their role as agonists of the aryl hydrocarbon receptor (AhR).[11] In sensitive cancer cell lines (e.g., breast, ovarian, colon), this interaction leads to the powerful induction of cytochrome P450 isoform CYP1A1.[11][13] CYP1A1 then metabolically activates the benzothiazole compound, converting it into a reactive electrophilic species.[13][14] This reactive intermediate forms covalent adducts with cellular DNA, triggering cell cycle arrest and apoptosis.[11][13] This mechanism is highly selective, as cancer cells resistant to this class of compounds do not exhibit CYP1A1 induction.[12]

Caption: CYP1A1-mediated bioactivation pathway.

Other Potential Anticancer Targets

Beyond CYP1A1 activation, derivatives of the 2-aminothiazole scaffold have been identified as inhibitors of several key oncogenic targets:

-

Kinase Inhibition: Analogs have shown potent inhibition of Insulin-like Growth Factor 1 Receptor (IGF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of cell proliferation and angiogenesis.[15][16]

-

Tubulin Polymerization: The 2-aminothiazole moiety can act as a tubulin inhibitor by targeting the colchicine binding site, disrupting microtubule dynamics and inducing apoptosis.[6]

Quantitative Data: In Vitro Cytotoxicity of Representative Analogs

The following table summarizes the potent antiproliferative activity of structurally related 2-aminothiazole and 2-aminophenyl-benzothiazole derivatives against various human cancer cell lines.

| Compound Class | Representative Compound Example | Target Cell Line | IC₅₀ Value (µM) | Reference |

| 4-Phenylthiazole Derivative | Compound 27 (IGF1R Inhibitor) | HepG2 (Liver) | 0.62 | [15] |

| 2-Aminobenzothiazole Derivative | Compound 23 (VEGFR-2 Inhibitor) | HT-29 (Colon) | 0.097 (97 nM) | [16] |

| 2-Aminothiazole-Amide | Compound 28 | HT29 (Colon) | 0.63 | [5] |

| Thiazolo-pyridazin-thiourea | Compound 88 (DHFR Inhibitor) | HS 578T (Breast) | 0.8 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a standardized method to assess the cytotoxic effects of APTM on cancer cell lines. The assay's trustworthiness is ensured by the inclusion of appropriate controls.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HT-29 for colon) in 96-well microplates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of APTM in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of APTM. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 10 µM Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for MTT cytotoxicity assay.

Predicted Biological Activity II: Antimicrobial Potential

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, showing activity against both bacteria and fungi.[17][18][19]

Putative Mechanisms of Action

While diverse, a key antimicrobial mechanism for related heterocyclic compounds is the inhibition of bacterial DNA gyrase .[17] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. Other mechanisms for thiazole derivatives include disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Quantitative Data: In Vitro Antimicrobial Activity of Analogs

The table below highlights the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against common pathogenic microbes.

| Compound Class | Representative Compound Example | Target Organism | MIC (µg/mL) | Reference |

| N-phenyl-thiazol-2-amine | Compound 3e | Candida albicans | 7.81 | [20] |

| N-phenyl-thiazol-2-amine | Compound 3e | Gram-positive bacteria | 31.25 | [20] |

| 4-(4-bromophenyl)-thiazol-2-amine | Compound 43d | Candida albicans | 15.3 (µM) | [17] |

| 4-(4-bromophenyl)-thiazol-2-amine | Compound 43c | Bacillus subtilis | 28.8 (µM) | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows established guidelines for determining the minimum concentration of APTM required to inhibit microbial growth.

-

Prepare Inoculum: Culture the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of a 2X starting concentration of APTM (in broth) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (inoculum, no compound) to confirm growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of APTM at which there is no visible growth (turbidity) as assessed by eye or a plate reader.

Future Directions and Drug Development Considerations

A Roadmap for Investigating APTM

The immediate priority is the direct experimental validation of the predicted activities. This involves executing the cytotoxicity and antimicrobial assays described above. If significant anticancer activity is confirmed, subsequent studies should focus on elucidating the specific mechanism, particularly investigating the induction of CYP1A1 and the formation of DNA adducts in sensitive versus resistant cell lines.

Structure-Activity Relationship (SAR) Insights

The extensive literature on 2-aminothiazole derivatives provides valuable SAR insights. For instance, substitutions on the phenyl ring have been shown to modulate anticancer activity significantly, with meta-halogen substitutions often showing superior potency.[5] The hydroxymethyl group at the 4-position of the APTM thiazole ring is a prime site for modification to explore its impact on potency and selectivity.

Physicochemical Properties and Druggability

Like many 2-aminophenyl-benzothiazoles, APTM is predicted to be lipophilic, which can pose challenges for formulation and bioavailability.[12] To address this, the development of water-soluble amino acid prodrugs has proven to be a highly effective strategy for this class of compounds, improving their pharmaceutical properties without compromising their selective activity.[12][21] The primary amine of APTM is an ideal handle for such a prodrug strategy.

References

- Vertex AI Search. (2024). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties.

-

Ghaemmaghami, S., et al. (2009). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PubMed Central. Retrieved from [Link]

-

Fouad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

-

Singh, S., & Sharma, P. C. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. Retrieved from [Link]

-

Ejaz, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Retrieved from [Link]

-

Biris, C. G., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

-

Li, Y., et al. (2024). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Retrieved from [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. Retrieved from [Link]

-

Kumar, S. R., & Idhayadhulla, A. (2022). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]

-

Zhang, Y. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. ABCT. Retrieved from [Link]

-

Leong, C. O., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. PubMed Central. Retrieved from [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

-

Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. Retrieved from [Link]

-

Khanal, H., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. Retrieved from [Link]

-

Perusu, D., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

-

Leong, C. O., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. PubMed. Retrieved from [Link]

-

Vekariya, R. H., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Retrieved from [Link]

-

Stevens, M. F., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. PubMed. Retrieved from [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. chemscene.com [chemscene.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. bepls.com [bepls.com]

- 11. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 16. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchemrev.com [jchemrev.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile template for designing potent and selective therapeutic agents.[2] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind to a wide array of biological targets, leading to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4] This guide provides a comprehensive overview of the discovery of 2-aminothiazole derivatives, beginning with fundamental synthetic strategies, particularly the Hantzsch synthesis. It delves into the rationale behind its utility as a pharmacophore and bioisostere, explores the structure-activity relationships (SAR) that drive optimization, and culminates in a detailed case study on the discovery of Dasatinib, a landmark anticancer drug. This document is intended for researchers and professionals in drug development, offering both foundational knowledge and field-proven insights into harnessing the power of this remarkable scaffold.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 2-aminothiazole moiety holds a position of particular significance.[5] Its classification as a privileged scaffold stems from its structural features that facilitate interactions with diverse biological targets. The ring system is planar and aromatic, providing a rigid core for the attachment of various functional groups. The exocyclic amino group at the C2 position is a critical hydrogen bond donor and acceptor, while the endocyclic nitrogen atom acts as a hydrogen bond acceptor. This arrangement allows 2-aminothiazole derivatives to mimic the functionality of peptide bonds and other biological recognition motifs.

The therapeutic breadth of this scaffold is extensive. Derivatives have been developed as potent inhibitors of kinases, proteases, and other enzymes, leading to their use as anticancer, anti-inflammatory, antibacterial, antifungal, and antihypertensive agents.[4][6] Commercially successful drugs like the kinase inhibitor Dasatinib (for leukemia) and the immunomodulator Fanetizole underscore the clinical and economic importance of this chemical class.[5][7] However, it is also crucial to acknowledge that the 2-aminothiazole group has been classified by some as a potential "toxicophore," susceptible to metabolic activation that could lead to adverse reactions, warranting careful consideration during the drug design process.[8]

Caption: General structure and key pharmacophoric features of the 2-aminothiazole scaffold.

Core Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[9][10] This reaction is a classic condensation method valued for its simplicity, efficiency, and the ability to produce stable aromatic products in high yields.[11]

The core reaction involves the cyclization of an α-haloketone with a thioamide (or thiourea, for 2-aminothiazoles).[9] The versatility of this synthesis allows for the introduction of a wide variety of substituents at the R4 and R5 positions of the thiazole ring by simply changing the starting α-haloketone.

Mechanism: The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction. This displaces the halide ion and forms an isothiouronium salt intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the intermediate attacks the carbonyl carbon of the ketone. This forms a five-membered heterocyclic ring intermediate (a hydroxythiazoline).

-

Dehydration: The resulting intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.

Caption: Simplified mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Modern variations of the Hantzsch synthesis utilize green chemistry principles, employing catalysts like silica-supported tungstosilisic acid or using environmentally benign solvents such as polyethylene glycol (PEG) to improve yields and simplify purification.[12][13]

Case Study in Drug Discovery: The Journey of Dasatinib (Sprycel®)

The discovery of Dasatinib (formerly BMS-354825) by Bristol-Myers Squibb is a quintessential example of modern drug design, showcasing the power of the 2-aminothiazole scaffold in overcoming clinical challenges. Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to the first-generation TKI, Imatinib.[14][15]

The Challenge: Imatinib, while revolutionary, faced limitations due to the emergence of resistance, often caused by point mutations in the BCR-ABL kinase domain.[16] A new inhibitor was needed that could overcome this resistance and offer greater potency.

The Breakthrough: The discovery program began with the identification of a 2-aminothiazole-based compound (compound 1 in many publications) as a novel, albeit weak, inhibitor of the Src family of kinases from an internal compound library screening.[17][18] This scaffold was chosen for optimization due to its favorable properties and synthetic tractability.

Structure-Activity Relationship (SAR) Iterations: The development of Dasatinib was a masterclass in iterative SAR. Medicinal chemists systematically modified the initial hit to enhance potency and selectivity.

-

C5-Position Carboxamide: Initial studies focused on the carboxanilide side chain at the C5 position of the thiazole ring. A narrow structural requirement was found, with the N-(2-chloro-6-methylphenyl)amide group proving optimal for potent Lck (a Src-family kinase) inhibition.[17]

-

N2-Position Side Chain: The team then explored various substituents on the exocyclic amino group at the C2 position. This led to the crucial discovery that incorporating a pyrimidine ring linked to a hydroxyethyl-piperazine moiety dramatically increased potency against both Src-family kinases and, critically, the Bcr-Abl kinase.[17][18]

This dual-targeting capability is a hallmark of Dasatinib. It binds to both the active and inactive conformations of the ABL kinase, allowing it to inhibit a wide range of Imatinib-resistant mutations.[15] The final structure, Dasatinib, is over 300 times more potent than Imatinib in inhibiting unmutated BCR-ABL.[14]

Caption: The drug discovery workflow leading to Dasatinib.

Quantitative SAR Data: The optimization process is driven by quantitative data. The table below illustrates a simplified, representative SAR progression for kinase inhibitors based on this scaffold.

| Compound ID | C5-Substituent | N2-Substituent | Lck IC₅₀ (nM) | Bcr-Abl IC₅₀ (nM) |

| Hit-1 | -CONH-Ph | -H | 6600 | >10000 |

| Int-A | -CONH-(2-Cl-6-Me-Ph) | -H | 50 | >5000 |

| Dasatinib | -CONH-(2-Cl-6-Me-Ph) | -Pyrimidine-Piperazine-EtOH | <1 | <1 |

| Note: Data is illustrative, based on trends reported in the literature.[17][18] |

Experimental Protocols

Protocol: Synthesis of 2-amino-4-phenyl-1,3-thiazole via Hantzsch Synthesis

This protocol provides a representative, lab-scale procedure for the Hantzsch synthesis.[11]

Materials:

-

2-Bromoacetophenone (α-bromoacetophenone)

-

Thiourea

-

Methanol (MeOH)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Büchner funnel and filter flask assembly

-

Filter paper

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Solvent Addition: Add 5 mL of methanol to the vial along with a magnetic stir bar.

-

Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (approx. 65-70 °C) with continuous stirring. Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Methanol is an effective solvent for both reactants.

-

Reaction Monitoring: Continue heating and stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

-